REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]2[CH:16]=[C:15]([CH3:17])[S:14][C:5]=2[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.CS(C)=O.C1(C)C=CC=CC=1.[NH:29]1[CH2:34][CH2:33]N[CH2:31][CH2:30]1>O>[CH3:17][C:15]1[S:14][C:5]2[NH:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=[C:3]([N:2]3[CH2:33][CH2:34][NH:29][CH2:30][CH2:31]3)[C:4]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C2=C(NC3=C(N1)C=CC=C3)SC(=C2)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 5° C. for 30 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
is kept below 25° C
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solid D was filtered
|
Type
|
WASH
|
Details
|
washed with chilled water
|
Type
|
CUSTOM
|
Details
|
dried at 70° C. under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(NC3=C(N=C2N2CCNCC2)C=CC=C3)S1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |